2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
This compound is a complex organic molecule with a thieno[2,3-d]pyrimidin-2-yl sulfanyl group attached to an acetamide moiety . It also contains a 4-chlorophenyl group and a prop-2-enyl group .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon environments in the molecule . The IR spectrum can give insights into the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The thieno[2,3-d]pyrimidin-2-yl sulfanyl group, the 4-chlorophenyl group, and the prop-2-enyl group could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, the presence of the 4-chlorophenyl group and the prop-2-enyl group could influence its lipophilicity, while the thieno[2,3-d]pyrimidin-2-yl sulfanyl group and the acetamide moiety could contribute to its reactivity .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related compounds involves complex chemical reactions aimed at creating molecules with potential therapeutic benefits. For instance, derivatives of thieno[2,3-d]pyrimidin, such as 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide, are prepared through reactions involving chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters, showing significant anticancer activity against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). Additionally, the crystal structures of related compounds provide insight into the molecular conformations and potential binding mechanisms with biological targets, highlighting the importance of structural characterization in drug design (Subasri et al., 2017).
Anticancer and Antitumor Activities
Several studies have focused on the anticancer and antitumor properties of thieno[2,3-d]pyrimidin derivatives. These compounds have demonstrated potent inhibitory effects on key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase, indicating their potential as dual inhibitors for cancer therapy (Gangjee et al., 2008). The design and synthesis of these molecules involve targeting specific molecular pathways to disrupt cancer cell growth and survival.
Antimicrobial and Anti-inflammatory Activities
Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. These compounds show significant activity in models of pain and inflammation, suggesting their potential application in treating conditions associated with these symptoms. The detailed synthesis and pharmacological screening underline the versatility of the thieno[2,3-d]pyrimidin scaffold in developing new therapeutic agents (Selvam et al., 2012).
Spectroscopic Characterization and Quantum Chemical Insights
Vibrational spectroscopic techniques and quantum chemical calculations provide deep insights into the molecular structure and interactions of these compounds. Studies employing Raman and Fourier transform infrared spectroscopy, augmented by density functional theory calculations, have characterized the vibrational signatures and electronic structures of related molecules, aiding in the understanding of their biological activities and potential as therapeutic agents (Mary, Pradhan, & James, 2022).
Future Directions
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-2-9-26-21(28)19-17(14-5-7-15(23)8-6-14)12-30-20(19)25-22(26)31-13-18(27)24-11-16-4-3-10-29-16/h2-8,10,12H,1,9,11,13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGHKOSXBJITBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CO3)SC=C2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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